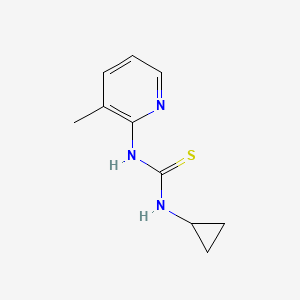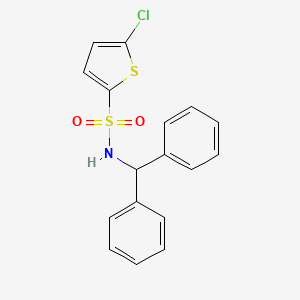
N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea
Overview
Description
N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea, also known as CPMT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the thiourea family and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea involves its ability to bind to the active site of enzymes and inhibit their activity. N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea binds to sGC and PDE5 with high affinity, preventing them from performing their normal functions. This leads to an increase in the concentration of cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of sGC and PDE5, N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea has been found to exhibit antioxidant and anti-inflammatory properties. It has also been found to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea is its potential toxicity. N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as hypertension and erectile dysfunction. Another area of interest is its potential use in the development of new drugs that target sGC and PDE5. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea and its potential toxicity.
Scientific Research Applications
N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is its ability to inhibit the activity of certain enzymes. N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea has been found to be a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure. N-cyclopropyl-N'-(3-methyl-2-pyridinyl)thiourea has also been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation.
properties
IUPAC Name |
1-cyclopropyl-3-(3-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-3-2-6-11-9(7)13-10(14)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSXUBNNTWJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(3-methylpyridin-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4285588.png)
![3-{[(cyclopropylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B4285590.png)
![N-1,3-benzodioxol-5-yl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide](/img/structure/B4285594.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-cyclopropyl-1-piperazinecarbothioamide](/img/structure/B4285600.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4285604.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285611.png)
![N-cyclopropyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4285615.png)
![N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4285626.png)
![2,5-dichloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4285637.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4285649.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4285656.png)

![N-(2,3-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285670.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285682.png)